molecular formula C22H18F2N4O2S B6477977 3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one CAS No. 2640972-14-9

3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B6477977
CAS No.: 2640972-14-9
M. Wt: 440.5 g/mol
InChI Key: QCPSHYZCSNEYOF-UHFFFAOYSA-N
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Description

3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H18F2N4O2S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.11185333 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, characterization, and biological evaluations, particularly focusing on its cytotoxicity and potential therapeutic applications.

The molecular formula of the compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3} with a molecular weight of approximately 388.4 g/mol. The compound features several functional groups that contribute to its biological activity, including a cyclopropyl group and an oxadiazole moiety.

PropertyValue
Molecular FormulaC22H20N4O3
Molecular Weight388.4 g/mol
Purity≥ 95%
Complexity Rating632

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

Antioxidant Activity

Compounds bearing oxadiazole rings are often evaluated for their antioxidant properties. Preliminary findings suggest that derivatives of this class may exhibit significant free radical scavenging activity, which is crucial for therapeutic applications in oxidative stress-related conditions.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways associated with cell survival and proliferation.

Research Findings Summary

A summary of relevant research findings related to the biological activity of compounds similar to or including this specific molecule is presented below:

Study ReferenceCompound TestedCell LineIC50 (µg/mL)Notes
Oxadiazole derivatives (various)A54911.20 - 59.61Significant cytotoxicity
General characterization dataNot specifiedNot applicableStructural analysis

Properties

IUPAC Name

3-cyclopropyl-2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6,7-difluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2S/c1-2-12-3-5-13(6-4-12)20-26-19(30-27-20)11-31-22-25-18-10-17(24)16(23)9-15(18)21(29)28(22)14-7-8-14/h3-6,9-10,14H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPSHYZCSNEYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC(=C(C=C4C(=O)N3C5CC5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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